Product packaging for Biphenyl-4,4'-disulfonamide(Cat. No.:CAS No. 7566-42-9)

Biphenyl-4,4'-disulfonamide

Cat. No.: B344591
CAS No.: 7566-42-9
M. Wt: 312.4g/mol
InChI Key: LARKOLFEAXKGBN-UHFFFAOYSA-N
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Description

Biphenyl-4,4'-disulfonamide, registered under CAS number 7566-42-9, is an organic compound with a molecular formula of C12H12N2O4S2 and a molecular weight of 312.4 g/mol . This solid compound features a biphenyl core symmetrically functionalized with sulfonamide groups at the 4 and 4' positions, as represented by the SMILES string NS(=O)(=O)c1ccc(-c2ccc(S(N)(=O)=O)cc2)cc1 . The sulfonamide functional groups make this molecule a valuable building block and intermediate in various research applications, particularly in synthetic and medicinal chemistry. Researchers utilize this compound as a key precursor in chemical synthesis. It can be used to create more complex molecules, including N4,N4'-bis(phenylsulfonyl)-[1,1'-biphenyl]-4,4'-disulfonamide, for use in method development and analytical research . The compound can be analyzed and purified using reverse-phase (RP) HPLC methods, for instance on a C18 column with a mobile phase of acetonitrile and water . As a sulfonamide derivative, it is of significant interest in the development of new pharmaceutical compounds and functional materials, given the prevalence of this functional group in biologically active molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O4S2 B344591 Biphenyl-4,4'-disulfonamide CAS No. 7566-42-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7566-42-9

Molecular Formula

C12H12N2O4S2

Molecular Weight

312.4g/mol

IUPAC Name

4-(4-sulfamoylphenyl)benzenesulfonamide

InChI

InChI=1S/C12H12N2O4S2/c13-19(15,16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)20(14,17)18/h1-8H,(H2,13,15,16)(H2,14,17,18)

InChI Key

LARKOLFEAXKGBN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)N)S(=O)(=O)N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)N)S(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Biphenyl 4,4 Disulfonamide and Its Derivatives

Direct Synthesis Approaches for Biphenyl-4,4'-disulfonamides

The direct formation of the sulfonamide group on the biphenyl (B1667301) scaffold can be achieved through several methods, ranging from established, conventional pathways to more recent, efficiency-focused protocols.

Conventional Synthetic Pathways

The most common and direct route for preparing sulfonamides involves the reaction of a sulfonyl chloride with ammonia (B1221849) or a primary or secondary amine. bu.edu.eg For the synthesis of the parent Biphenyl-4,4'-disulfonamide, the key intermediate, biphenyl-4,4'-disulfonyl chloride, is reacted with an ammonia source.

A general and established method involves reacting the biphenyl-4,4'-disulfonyl chloride with an amine in an alkaline medium. academicjournals.org In a typical procedure, the amine-containing compound is dissolved in an aqueous sodium hydroxide (B78521) solution to create a basic environment. academicjournals.org The biphenyl-4,4'-disulfonyl chloride is then added portion-wise with continuous stirring. academicjournals.org To ensure the reaction proceeds to completion, the mixture is often heated, for instance, by refluxing for about an hour. academicjournals.org The alkalinity of the mixture is maintained throughout the addition by adding more sodium hydroxide solution as needed. academicjournals.org Upon cooling, the reaction mixture is filtered, and the filtrate is neutralized by acidification, typically with hydrochloric acid, which causes the final sulfonamide product to precipitate out of the solution. academicjournals.org The resulting solid is then collected, washed, and can be further purified by recrystallization. academicjournals.org

Sonochemical Synthesis Protocols for Biphenyl Sulfonamide Derivatives

In the pursuit of greener and more efficient chemical processes, sonochemical methods, which utilize ultrasound irradiation, have been successfully applied to the synthesis of biphenyl sulfonamide derivatives. ijcce.ac.irijcce.ac.irijcce.ac.ir This approach is recognized as a simple, affordable, and environmentally friendly methodology that can lead to excellent yields of the desired products. ijcce.ac.irijcce.ac.irijcce.ac.ir The use of ultrasonic radiation can significantly accelerate organic reactions. ijcce.ac.ir

The synthesis involves the reaction of biphenyl sulfonyl chloride with appropriate primary amines under the influence of ultrasound. ijcce.ac.irijcce.ac.irijcce.ac.ir Research has shown this method to be highly effective, producing a variety of new biphenyl sulfonamide derivatives in high yields. ijcce.ac.irijcce.ac.ir The application of ultrasound energy promotes the reaction, often resulting in amorphous materials and providing a viable alternative to conventional heating methods. ijcce.ac.irijcce.ac.irsmolecule.com In some optimized protocols for related sulfonamides, reactions are conducted in water as a "green" solvent with a base like potassium carbonate, achieving high efficiencies (up to 90%) in as little as 60 minutes. nih.gov

Synthesis of this compound Derivatives through Amine Functionalization

The versatile precursor, biphenyl-4,4'-disulfonyl chloride, serves as a cornerstone for creating a wide range of derivatives through reactions with various amines.

Reaction with Aromatic and Heterocyclic Amines to Form Bis-sulfonamides

A significant class of derivatives is formed by reacting biphenyl-4,4'-disulfonyl chloride with two equivalents of an aromatic or heterocyclic amine, leading to the formation of bis-sulfonamides. This reaction pathway allows for the introduction of diverse functionalities into the final molecule, depending on the nature of the amine used. bu.edu.eg These reactions are typically catalyzed by a base such as pyridine (B92270). bu.edu.eg

For example, the reaction of biphenyl-4,4'-disulfonyl dichloride with o-phenylene diamine in an aqueous ethanol (B145695) solution yields the corresponding bis-sulfonamide, 2,2'-[biphenyl-4,4'-diylbis(sulfonylimine)] dianiline. academicjournals.org The reaction is carefully controlled by maintaining a low temperature (around 10°C) during the slow addition of the sulfonyl chloride. academicjournals.org Similarly, reactions with other amines, including those with heterocyclic structures like 5-amino-1,3,4-thiadiazole-2-sulfonamide, have been used to produce various biphenyl bis-sulfonamide derivatives. bu.edu.eg

Table 1: Examples of Bis-sulfonamide Synthesis

Amine Reactant Resulting Bis-sulfonamide Product Reference
o-phenylene diamine 2,2'-[biphenyl-4,4'-diylbis(sulfonylimine)] dianiline academicjournals.org
4-aminobenzenesulfonamide Biphenyl bis-sulfonamide derivative bu.edu.eg
5-amino-1,3,4-thiadiazole 2-sulfonamide Biphenyl bis-sulfonamide derivative bu.edu.eg
Amino acids (e.g., L-glutamic acid) Biphenyl-4,4'-disulfonyl-bis-L-glutamic acid academicjournals.org

Preparation of Amine Acid Salts of this compound Analogs

To enhance properties such as solubility and stability, this compound derivatives containing free amine groups can be converted into their amine acid salts. bu.edu.egacademicjournals.org This is a common strategy in the pharmaceutical field to improve the physicochemical characteristics of a compound. bu.edu.eg The formation of a salt can facilitate easier storage and handling. bu.edu.eg

The process typically involves a neutralization reaction between the amine functionality on the biphenyl sulfonamide derivative and an acid. bu.edu.eg For instance, amine acid salts of 2,2'-[biphenyl-4,4'-diylbis(sulfonylimine)] dianiline have been prepared. academicjournals.orgresearchgate.net The reaction can be carried out by treating the amine compound with an organic acid, such as a carboxylic acid, in a suitable solvent. bu.edu.eg The resulting salt may precipitate directly or can be isolated by stripping off the solvent. bu.edu.eg This method has been applied to create glutamic acid salts of this compound derivatives. bu.edu.eg

Synthesis of Key Precursors

The synthesis of this compound and its derivatives is highly dependent on the availability of the key precursor, biphenyl-4,4'-disulfonyl chloride.

The most direct and widely used method for preparing this precursor is the chlorosulfonation of biphenyl. academicjournals.org This electrophilic substitution reaction involves treating biphenyl with an excess of chlorosulfonic acid. bu.edu.egacademicjournals.org The reaction is typically performed under cold conditions in a solvent like methylene (B1212753) chloride. academicjournals.org Biphenyl is added gradually to the chlorosulfonic acid, and the mixture is stirred for several hours at room temperature to ensure the reaction goes to completion. academicjournals.org The excess chlorosulfonic acid is then hydrolyzed by pouring the reaction mixture onto ice, which also causes the water-insoluble biphenyl-4,4'-disulfonyl chloride to precipitate. academicjournals.org The crude product is collected by filtration, washed thoroughly with water, and can be purified by recrystallization from a solvent like chloroform (B151607) to yield white crystals. academicjournals.org

An alternative patented process describes the synthesis from 4,4'-biphenyl disulfonic acid. google.com This method involves reacting the disulfonic acid with carbon tetrachloride at elevated temperatures (130°C to 225°C) and under pressure sufficient to keep the carbon tetrachloride in the liquid phase. google.com The reaction can be catalyzed by sulfuric, phosphoric, or polyphosphoric acids. google.com

Table 2: Key Precursors and their Synthesis

Precursor Name Starting Material(s) Synthesis Method Reference
Biphenyl-4,4'-disulfonyl chloride Biphenyl, Chlorosulfonic acid Direct chlorosulfonation bu.edu.egacademicjournals.org
Biphenyl-4,4'-disulfonyl chloride 4,4'-Biphenyl disulfonic acid, Carbon tetrachloride Reaction under heat and pressure with catalyst google.com
4,4'-Biphenyl disulfonic acid Biphenyl Sulfonation google.com

Table 3: List of Mentioned Compounds

Compound Name
This compound
Biphenyl-4,4'-disulfonyl chloride
Biphenyl
Chlorosulfonic acid
Sodium hydroxide
Hydrochloric acid
o-phenylene diamine
2,2'-[biphenyl-4,4'-diylbis(sulfonylimine)] dianiline
4-aminobenzenesulfonamide
5-amino-1,3,4-thiadiazole-2-sulfonamide
L-glutamic acid
Biphenyl-4,4'-disulfonyl-bis-L-glutamic acid
Pyridine
4,4'-Biphenyl disulfonic acid
Carbon tetrachloride
Sulfuric acid
Phosphoric acid
Polyphosphoric acid
Chloroform

Preparation of Biphenyl-4,4'-disulfonyl Chloride

Biphenyl-4,4'-disulfonyl chloride is a crucial intermediate, and its synthesis has been approached through several routes, most notably through the direct chlorosulfonation of biphenyl or from its corresponding disulfonic acid.

One common method involves the direct reaction of biphenyl with an excess of chlorosulfonic acid. Current time information in Bangalore, IN. In a typical procedure, biphenyl is gradually added to a solution of chlorosulfonic acid in a chlorinated solvent like methylene chloride under cold conditions. Current time information in Bangalore, IN. The reaction mixture is then stirred for several hours at room temperature. Current time information in Bangalore, IN. Upon completion, the mixture is poured onto ice to hydrolyze the excess chlorosulfonic acid, leading to the precipitation of the water-insoluble biphenyl-4,4'-disulfonyl chloride. Current time information in Bangalore, IN. The crude product can be purified by recrystallization from a solvent such as chloroform. Current time information in Bangalore, IN.

Another established method for the preparation of biphenyl-4,4'-disulfonyl chloride is through the reaction of biphenyl-4,4'-disulfonic acid with a chlorinating agent. One such process involves heating biphenyl-4,4'-disulfonic acid with carbon tetrachloride at elevated temperatures and pressures. thieme-connect.com The use of a catalyst, such as sulfuric acid, phosphoric acid, or polyphosphoric acid, has been shown to significantly improve the yield of the desired product. thieme-connect.com For instance, a reaction carried out at approximately 180°C and 190-200 p.s.i.g. for about 3 hours in the presence of a sulfuric acid catalyst can result in a notable increase in yield. thieme-connect.com

A variation of the chlorosulfonation of biphenyl involves the use of thionyl chloride in conjunction with chlorosulfonic acid. This process begins with the sulfonation of biphenyl with chlorosulfonic acid at a low temperature (-10 to +20 °C) in the presence of a significant excess of thionyl chloride. This is followed by chlorination at reflux temperature, which can be facilitated by the addition of a catalyst like N,N-dimethylformamide.

The following table summarizes representative reaction conditions for the synthesis of biphenyl-4,4'-disulfonyl chloride:

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Catalyst
BiphenylChlorosulfonic acidMethylene chlorideRoom Temp.6Not specifiedNone
Biphenyl-4,4'-disulfonic acidCarbon tetrachlorideNone~180348None
Biphenyl-4,4'-disulfonic acidCarbon tetrachlorideNone~180388Sulfuric acid

Routes to Biphenyl-4,4'-disulfonic Acid

The synthesis of biphenyl-4,4'-disulfonic acid, the precursor to the aforementioned sulfonyl chloride, can be achieved through different synthetic pathways.

Another synthetic strategy involves the oxidation of biphenyl-4,4'-dithiol. This method serves as an alternative to direct sulfonation, potentially offering better control over the regiochemistry of the final product.

The table below outlines the different approaches to the synthesis of biphenyl-4,4'-disulfonic acid:

Starting MaterialMethodReagents/ConditionsOverall Yield (%)Notes
BiphenylDirect SulfonationSulfuric acid or oleum, >120°CVariableCan produce a mixture of regioisomers.
4,4'-DibromobiphenylThree-step synthesisNot specified in detail54Avoids formation of regioisomers.
Biphenyl-4,4'-dithiolOxidationNot specified in detailNot specifiedAn alternative to direct sulfonation.

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Methodologies for Structural Confirmation

The structural integrity of synthesized Biphenyl-4,4'-disulfonamide is primarily verified through a combination of spectroscopic analyses that probe its vibrational, magnetic, and electronic properties. academicjournals.orgacademicjournals.orgafricaresearchconnects.com

FT-IR spectroscopy is a fundamental tool for identifying the characteristic functional groups present in this compound. The analysis of the infrared spectrum allows for the confirmation of the sulfonamide group (–SO₂NH–) and the biphenyl (B1667301) backbone.

Key vibrational bands confirm the successful synthesis of the molecule. The most telling vibrations are those associated with the sulfonamide moiety. Specifically, the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group (SO₂) appear in distinct regions of the spectrum, typically between 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The presence of the S–N bond is also confirmed by a characteristic stretching vibration. rsc.org Furthermore, the N-H stretching vibration of the sulfonamide's amino group provides another crucial data point. The aromatic nature of the biphenyl core is evidenced by C-H and C=C stretching vibrations in their expected regions. The structures of various derivatives of this compound have been confirmed using these characteristic FT-IR analyses. academicjournals.orgresearchgate.net

Table 1: Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Reference
Asymmetric Stretching Sulfonyl (SO₂) 1320–1310 rsc.org
Symmetric Stretching Sulfonyl (SO₂) 1155–1143 rsc.org
Stretching Sulfonamide (S-N) ~900 rsc.org
Stretching Aromatic (C=C) 1600–1450
Stretching Aromatic (C-H) 3100–3000

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of the hydrogen and carbon atoms within the molecule, serving as a cornerstone for structural elucidation.

¹H NMR spectroscopy is used to identify the different types of protons and their neighboring environments in this compound. academicjournals.orgacademicjournals.orgresearchgate.net The spectrum is expected to show distinct signals for the protons of the sulfonamide group and the aromatic protons of the biphenyl rings.

Table 2: Expected ¹H NMR Chemical Shifts for this compound

Proton Environment Functional Group Expected Chemical Shift (δ, ppm) Multiplicity Reference
Amide Proton –SO₂NH 8.78–10.15 Singlet rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. The spectrum for this compound would display signals corresponding to the carbon atoms of the biphenyl rings. Due to the molecule's symmetry, the number of unique carbon signals is half the total number of carbon atoms. The aromatic carbons typically resonate in the range of 111 to 160 ppm. rsc.org The carbon atoms directly attached to the electron-withdrawing sulfonamide groups (ipso-carbons) are expected to be the most downfield-shifted among the aromatic signals.

Table 3: Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon Environment Functional Group Expected Chemical Shift (δ, ppm) Reference
Aromatic Carbons Biphenyl Ring 111–160 rsc.org

In the context of supramolecular chemistry, where this compound can act as a building block for larger, self-assembled architectures or as a ligand binding to a host, advanced NMR techniques are indispensable. unipd.itbeilstein-journals.orgnih.gov While 1D NMR confirms the basic structure, 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space interactions, providing crucial information on molecular conformation and intermolecular associations in host-guest complexes. nih.govrsc.org

Furthermore, techniques such as Diffusion-Ordered Spectroscopy (DOSY) can be employed to study the aggregation state of supramolecular systems in solution. Nanoparticle-assisted NMR spectroscopy represents another frontier, where custom NMR sequences can be used to enhance the detection of target analytes interacting with functionalized nanoparticles, even at very low concentrations. unipd.it These advanced methods are critical for understanding the non-covalent interactions that govern the function of this compound in complex chemical and biological systems. beilstein-journals.org

UV-Vis spectroscopy is utilized to investigate the electronic transitions within the conjugated system of this compound. academicjournals.orgacademicjournals.orgchemicalbook.comspectrabase.com The primary chromophore in the molecule is the biphenyl system. Unsubstituted biphenyl typically exhibits two main absorption bands, one intense peak around 206 nm and a less intense, structured band around 247 nm, corresponding to π→π* transitions. researchgate.net

The introduction of the two sulfonamide groups at the 4 and 4' positions acts to modify this electronic structure. These auxochromic groups can cause a shift in the wavelength of maximum absorption (λₘₐₓ) to longer wavelengths (a bathochromic or "red" shift) and may also affect the intensity of the absorption. The precise position and intensity of these bands are sensitive to the solvent environment and provide a characteristic electronic fingerprint for the compound. academicjournals.orgafricaresearchconnects.com

Table 4: Expected UV-Vis Absorption Maxima for this compound

Transition Type Chromophore Expected Absorption (λₘₐₓ) Reference
π→π* Biphenyl Core Shifted from ~247 nm researchgate.net
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Mass Spectrometry (EIMS) for Molecular Weight and Fragmentation Patterns

Electron Ionization Mass Spectrometry (EIMS) is a powerful technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon electron impact. azom.com In EIMS, high-energy electrons bombard the sample molecule, leading to the formation of a radical cation, known as the molecular ion, and various fragment ions. libretexts.org

For sulfonamide derivatives, EIMS typically reveals characteristic fragmentation patterns. nih.gov The molecular ion peak, although sometimes absent in 'hard' ionization techniques like EI, is crucial for confirming the molecular weight. azom.com A common fragmentation pathway for aromatic sulfonamides involves the cleavage of the S-N bond, leading to the formation of a stable benzoyl cation, which may further lose a CO group. nih.gov Another typical fragmentation is the loss of SO2. aaqr.org

In the context of biphenyl sulfonamides, the fragmentation is influenced by the biphenyl core and the sulfonamide groups. The analysis of various biphenyl sulfonamide derivatives by EIMS has been instrumental in confirming their structures. ijcce.ac.ir The mass spectra of these compounds often show the molecular ion peak and fragment ions corresponding to the loss of the amine or lactam group, resulting in the formation of stable aryl acylium cations. nih.gov This N-CO bond cleavage is a persistent mechanism in α,β-unsaturated amides due to the stability provided by extended conjugation. nih.gov

It is important to note that the extensive fragmentation observed in EI can sometimes be a drawback, especially when analyzing complex mixtures where fragment ions from one compound might overlap with the molecular ions of another. researchgate.net In such cases, 'softer' ionization techniques like Chemical Ionization (CI) are preferred as they produce less fragmentation and a more prominent molecular ion peak. azom.comresearchgate.net

A study on polychlorinated biphenyl (PCB) sulfate (B86663) derivatives, which share structural similarities with biphenyl sulfonamides, demonstrated that EI-MS is a useful method for identifying these compounds through their abundant fragment ions. nih.gov The fragmentation patterns included the release of molecules like SO3. nih.gov

The following table summarizes the key aspects of EIMS analysis for this compound and its derivatives.

FeatureDescriptionReference
Ionization Method Electron Impact (EI) azom.com
Typical Ionization Energy 70 eV nih.gov
Key Information Obtained Molecular Weight, Fragmentation Pattern azom.com
Common Fragmentation S-N bond cleavage, loss of SO2, N-CO cleavage in amide derivatives nih.govaaqr.org
Molecular Ion Peak May be weak or absent due to high fragmentation azom.com

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is then used to calculate the empirical formula, which represents the simplest whole-number ratio of atoms in the molecule. The structures of newly synthesized this compound derivatives are routinely confirmed using elemental analysis, alongside other spectroscopic methods. academicjournals.orgresearchgate.net

The process involves combusting a small, precisely weighed sample of the pure compound in an oxygen atmosphere. The resulting combustion products—carbon dioxide, water, and nitrogen gas—are collected and measured. From these measurements, the mass of each element in the original sample is determined.

For this compound derivatives, the experimentally determined percentages of carbon, hydrogen, and nitrogen are compared with the calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

For instance, in the synthesis of N-(3-chlorophenyl)-[1,1'-biphenyl]-4-sulfonamide, the elemental analysis results were as follows:

ElementCalculated (%)Found (%)
Carbon (C)66.6466.62
Hydrogen (H)4.974.99
Nitrogen (N)8.648.65
Data from a study on biphenyl sulfonamide derivatives. ijcce.ac.ir

This close correlation between the calculated and found percentages supports the proposed molecular formula of C18H16N2SO2 for this specific derivative. ijcce.ac.ir The use of high-purity chemicals and solvents is crucial for obtaining accurate elemental analysis results. ijcce.ac.ir

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction of this compound and its Derivatives

Single crystal X-ray diffraction analysis provides the most definitive structural information for this compound and its derivatives in the solid state. This technique has been employed to confirm the molecular structure of various related compounds. For example, the crystal structure of dilithium (B8592608) biphenyl-4,4'-disulfonate dihydrate has been determined, revealing a tetrahedral coordination geometry for the lithium ion with oxygen atoms from the sulfonate groups and water molecules. researchgate.netnih.gov In this structure, the biphenyl moieties interconnect the LiO4 tetrahedra to form a layered structure. researchgate.netnih.gov

Similarly, the crystal structure of diammonium biphenyl-4,4'-disulfonate shows that the planar anions possess inversion symmetry. scispace.com The analysis of derivatives like 4,4'-bis[3-(pyrrolidin-1-yl)prop-1-yn-1-yl]-1,1'-biphenyl has shown that the biphenyl rings can be coplanar, with the molecules situated on crystallographic centers of inversion. nih.gov

The following table presents crystallographic data for a derivative, dilithium biphenyl-4,4'-disulfonate dihydrate, illustrating the type of information obtained from single crystal X-ray diffraction.

ParameterValueReference
Chemical Formula [Li2(C12H8O6S2)(H2O)2] researchgate.netnih.gov
Crystal System Monoclinic researchgate.net
Space Group P21/c researchgate.net
Coordination Geometry (Li+) Tetrahedral researchgate.netnih.gov
Key Structural Feature Layered structure formed by interconnected LiO4 tetrahedra and biphenyl moieties researchgate.netnih.gov

Analysis of Intermolecular Interactions within Crystal Lattices (e.g., Hydrogen Bonding, π-π Stacking)

The packing of molecules in a crystal is governed by a variety of intermolecular interactions, which are crucial for the stability of the crystal lattice. mdpi.com For this compound and its derivatives, hydrogen bonding and π-π stacking are significant forces. nih.govnih.gov

Hydrogen Bonding: In the crystal structures of sulfonamides, strong intermolecular hydrogen bonds are a primary driving force for crystal packing. nih.gov For instance, in the crystal structure of bis(β-alaninium) biphenyl-4,4'-disulfonate, N—H⋯O hydrogen bonds between the amino H atoms and the sulfonate O atoms create an extended two-dimensional layer. researchgate.net Similarly, in dilithium biphenyl-4,4'-disulfonate dihydrate, hydrogen-bonding interactions connect the layers to form a three-dimensional network. researchgate.netnih.gov The ammonium (B1175870) salt of biphenyl-4,4'-disulfonic acid also exhibits a three-dimensional framework structure linked by ammonium N—H···O(sulfonate) interactions. scispace.com The interplay of strong and weak hydrogen bonds is often essential in directing the assembly of the network structure. core.ac.uk

π-π Stacking: The aromatic biphenyl system contributes to the supramolecular assembly through π-π stacking interactions. researchgate.net These interactions, though generally weaker than hydrogen bonds, play a non-negligible role in stabilizing the crystal structure. nih.gov In some biphenyl-containing compounds, the aromatic rings organize in a herringbone motif. researchgate.net The presence of substituents on the biphenyl rings can influence these stacking arrangements. Crystal engineering studies on flexible sulfoesters and sulfonamides have shown that intramolecular π-π stacking can be influenced by the presence of electron-donating or electron-withdrawing groups. rsc.org

Conformational Analysis within Crystalline Environments

The conformation of a molecule describes the spatial arrangement of its atoms, which can be influenced by the crystalline environment. For biphenyl systems, a key conformational feature is the dihedral angle (torsion angle) between the two phenyl rings.

In the solid state, biphenyl derivatives can adopt a range of conformations from planar to significantly twisted. The planarity of the biphenyl unit is a balance between the stabilizing effect of π-conjugation, which favors a planar conformation, and the destabilizing steric hindrance between ortho-substituents on the two rings, which favors a twisted conformation. ic.ac.uk

For example, in the crystal structure of 4,4'-bis[3-(pyrrolidin-1-yl)prop-1-yn-1-yl]-1,1'-biphenyl, the biphenyl ring system is coplanar because the molecule lies on a crystallographic inversion center. nih.govnih.gov However, in a related derivative, 4,4'-bis{3-[(S)-2-methylpyrrolidin-1-yl]prop-1-yn-1-yl}-1,1'-biphenyl, the biphenyl ring system is twisted with a dihedral angle of 28.76 (11)°. nih.govnih.gov The degree of twisting can have significant effects on the molecule's properties. nih.gov Studies have shown that even unsubstituted biphenyl can be forced into a planar conformation in a crystal due to favorable intermolecular interactions, despite the higher intramolecular energy of this conformation. rsc.org

The following table provides examples of observed dihedral angles in different biphenyl derivatives.

CompoundDihedral Angle (°)ConformationReference
4,4'-bis[3-(pyrrolidin-1-yl)prop-1-yn-1-yl]-1,1'-biphenyl0Coplanar nih.govnih.gov
4,4'-bis{3-[(S)-2-methylpyrrolidin-1-yl]prop-1-yn-1-yl}-1,1'-biphenyl28.76 (11)Twisted nih.govnih.gov
4-phosphono-biphenyl-4′-carboxylic acid derivative26.8 (4)Twisted mdpi.com

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular structures and properties from first principles. For Biphenyl-4,4'-disulfonamide, these methods can elucidate its conformational preferences, electronic landscape, and spectroscopic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. ijcce.ac.ir It is particularly effective for optimizing molecular geometry to find the most stable, lowest-energy conformation. For this compound, a DFT calculation, often using a functional like B3LYP with a basis set such as 6-31G* or higher, would be performed to determine key structural parameters. ijcce.ac.ir

The optimization process would reveal the dihedral angle between the two phenyl rings of the biphenyl (B1667301) core. In substituted biphenyl systems, this angle is a balance between the steric hindrance of the substituents and the electronic conjugation that favors planarity. Calculations on similar biphenyl sulfonamide derivatives show that the biphenyl core typically adopts a twisted, non-planar conformation. The geometry around the sulfur atoms in the sulfonamide groups is expected to be tetrahedral.

An illustrative table of expected bond lengths and angles following a DFT optimization is provided below. These values are based on typical findings for related sulfonamide and biphenyl structures.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

ParameterAtoms InvolvedPredicted Value
Bond LengthS-N~1.60 - 1.62 Å
Bond LengthS=O~1.42 - 1.44 Å
Bond LengthC-S~1.77 Å
Bond AngleO=S=O~120°
Bond AngleC-S-N~107°
Dihedral AngleC-C-C-C (Biphenyl)~25° - 45°

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MEP map is plotted onto the molecule's electron density surface, where different colors represent different values of electrostatic potential. researchgate.net Typically, red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green and yellow represent areas of near-zero or intermediate potential. researchgate.net

For this compound, an MEP analysis would highlight specific reactive sites. The most negative potential (red) would be concentrated around the highly electronegative oxygen atoms of the sulfonyl groups (S=O) and, to a lesser extent, the nitrogen atoms of the sulfonamide (-NH2) groups, as these are primary sites for hydrogen bonding and interaction with electrophiles. researchgate.net Conversely, the most positive potential (blue) would be located on the hydrogen atoms of the amine groups, making them potential hydrogen bond donors. researchgate.net The aromatic rings would exhibit regions of intermediate to slightly negative potential. Understanding these electrostatic features is crucial for predicting non-covalent interactions and molecular recognition processes. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. irjweb.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. irjweb.comresearchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and prone to intramolecular charge transfer. irjweb.com

In a theoretical study of this compound, the HOMO is expected to be distributed primarily across the π-system of the biphenyl rings. The LUMO is also likely to be located over the aromatic system, potentially with significant contributions from the sulfonyl groups. DFT calculations on similar aromatic sulfonamides have reported HOMO-LUMO gaps in the range of 4 to 5 eV, indicating good molecular stability. researchgate.net The precise energy values and distribution of these orbitals provide insight into the electronic transitions and charge transfer possibilities within the molecule. researchgate.netresearchgate.net

Table 2: Illustrative FMO Properties for this compound

ParameterPredicted Energy (eV)Significance
HOMO Energy~ -6.0 to -6.5 eVElectron-donating capacity
LUMO Energy~ -1.5 to -2.0 eVElectron-accepting capacity
HOMO-LUMO Gap (ΔE)~ 4.0 to 4.5 eVChemical stability and reactivity

Vibrational Frequency and Spectroscopic Property Predictions

Theoretical vibrational analysis using DFT is a powerful method for predicting and interpreting infrared (IR) and Raman spectra. nih.govnih.gov By calculating the harmonic frequencies corresponding to the normal modes of vibration, researchers can assign experimental spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. rsc.orgscirp.org

For this compound, a computational frequency analysis would predict the wavenumbers and intensities of its characteristic vibrational modes. To improve accuracy, calculated frequencies are often scaled to correct for anharmonicity and basis set deficiencies. nih.gov Key predicted vibrations would include the symmetric and asymmetric stretching of the S=O bonds, N-H stretching of the amine groups, C-S stretching, and various aromatic C-H and C-C stretching and bending modes within the biphenyl core. researchgate.net Comparing these theoretical spectra with experimental data provides strong validation for the optimized molecular structure. nih.gov

Table 3: Predicted Key Vibrational Frequencies for this compound

Vibrational ModePredicted Wavenumber Range (cm⁻¹)Expected Intensity
N-H Stretch3300 - 3400Medium
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aromatic C=C Stretch1580 - 1610Medium-Strong
S=O Asymmetric Stretch1300 - 1350Strong
S=O Symmetric Stretch1150 - 1180Strong
C-S Stretch690 - 750Medium

Dipole Moment and Conformational Mobility Studies

Conformational mobility studies investigate the rotational freedom within a molecule. For this compound, the most significant conformational flexibility arises from the rotation around the central carbon-carbon single bond connecting the two phenyl rings. Theoretical calculations can map the potential energy surface associated with this rotation, revealing the energy barriers between different conformations (e.g., planar vs. twisted). These studies show that for substituted biphenyls, the planar conformation represents a high-energy transition state, while the twisted (atropisomeric) conformations are the energy minima.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. ijcce.ac.ir This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates with their biological targets.

While specific docking studies on this compound are not widely reported, research on structurally related biphenyl sulfonamide derivatives provides a strong precedent for its potential biological interactions. ijcce.ac.irnih.gov For instance, various biphenyl sulfonamides have been docked into the active sites of enzymes like human carbonic anhydrase II (hCA II) and dihydropteroate (B1496061) synthase (DHPS). ijcce.ac.irnih.gov Carbonic anhydrases are targets for treating conditions like glaucoma, while DHPS is a key enzyme in the folate synthesis pathway of bacteria, making it a target for antibacterial agents. ijcce.ac.irnih.gov

A molecular docking study of this compound would involve placing the molecule into the binding pocket of a target protein. The simulation would predict the binding energy (a measure of affinity) and identify key intermolecular interactions, such as hydrogen bonds between the sulfonamide's -NH2 and S=O groups and amino acid residues in the active site. ijcce.ac.ir Studies on similar compounds show that the sulfonamide moiety often coordinates with a metal ion (like Zn²⁺ in carbonic anhydrase) and forms hydrogen bonds with residues such as asparagine and serine. ijcce.ac.irnih.gov Such in silico studies are crucial for rationalizing observed biological activity and guiding the design of more potent and selective inhibitors. ijcce.ac.irnih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and stability. nih.govmdpi.com This technique is invaluable for exploring how molecules like this compound behave in a dynamic environment, such as in solution or when interacting with a biological target. mdpi.com

Conformational Exploration and Stability Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. MD simulations allow for the exploration of the conformational landscape of a molecule, identifying the most stable and frequently adopted shapes. nih.govmdpi.com

Predicting Binding Modes: The conformation of a ligand often changes upon binding to a protein. MD simulations can explore these "bioactive" conformations, which is essential for accurate docking studies. nih.gov The principle of "conformational selection" suggests that a protein may bind to a pre-existing conformation of the ligand. nih.gov

Assessing Stability: By simulating the molecule over a period of time (from picoseconds to microseconds), MD can reveal the stability of different conformations and the energy barriers between them. nih.gov This helps in understanding the dynamic nature of the molecule.

Informing Drug Design: Knowledge of the accessible conformations of this compound can guide the design of more rigid analogues that are "pre-organized" in the correct conformation for binding, potentially leading to higher affinity and selectivity.

While specific MD simulation studies focused solely on this compound are not detailed in the provided context, the application of this methodology is a standard and powerful approach in computational chemistry to analyze the dynamic behavior of such molecules. mdpi.com The simulations involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between all atoms to model their movement over time. mdpi.com

Table 2: Principles of Conformational Analysis using MD Simulations

StageDescriptionPurpose
System Setup The molecule of interest is placed in a simulation box, often solvated with water molecules and ions to mimic physiological conditions.To create a realistic environment for the simulation.
Energy Minimization The initial structure is optimized to remove any steric clashes or unfavorable geometries.To obtain a low-energy starting point for the simulation.
Equilibration The system is gradually heated to the desired temperature and the pressure is adjusted, allowing the system to relax to a stable state.To ensure the simulation is stable and representative of the target conditions.
Production Run The simulation is run for an extended period, during which the trajectory (positions and velocities of atoms over time) is saved at regular intervals.To sample the conformational space of the molecule.
Analysis The saved trajectory is analyzed to study properties like conformational changes, root-mean-square deviation (RMSD), and radius of gyration (RoG). mdpi.comTo extract meaningful information about the molecule's dynamic behavior and stability.

Semi-Empirical Molecular Orbital Theory Applications

Semi-empirical molecular orbital methods are a class of quantum chemistry calculations that bridge the gap between highly accurate but computationally expensive ab initio methods and very fast but less precise molecular mechanics methods. mpg.dedtic.mil These methods use a simplified form of the Schrödinger equation and incorporate parameters derived from experimental data to speed up calculations. dtic.millibretexts.org

Common semi-empirical methods include AM1 (Austin Model 1), PM3 (Parametrized Model 3), and methods based on the NDDO (Neglect of Diatomic Differential Overlap) approximation. mpg.denih.gov They are particularly useful for large molecules, like those relevant in biological systems, where ab initio calculations would be prohibitively slow. dtic.mil

Applications of semi-empirical methods in the context of a molecule like this compound include:

Calculation of Electronic Properties: Determining properties such as orbital energies, charge distributions, and dipole moments. This information can help in understanding the reactivity and interaction potential of the molecule.

Geometry Optimization: Finding the lowest energy conformation (geometry) of the molecule. While faster than ab initio methods, they provide a quantum mechanical description of the electronic structure.

Calculation of Intermolecular Interaction Energies: With recent advancements, such as the inclusion of empirical dispersion corrections (e.g., AM1-D, PM3-D), semi-empirical methods can now more accurately predict non-covalent interactions like hydrogen bonding and stacking interactions, which are crucial for ligand-protein binding. nih.gov These corrected methods show a significant improvement in accuracy for biomolecular interactions compared to their uncorrected predecessors. nih.gov

Studying Transition States: Estimating the structures and energies of transition states in chemical reactions, although their accuracy for this purpose can be variable. dtic.mil

The primary advantage of semi-empirical methods is their computational efficiency, allowing for the rapid screening of large numbers of molecules or the study of very large molecular systems. dtic.milnih.gov

Table 3: Comparison of Selected Computational Chemistry Methods

Method TypePrincipleRelative SpeedTypical Application
Ab Initio Solves the Schrödinger equation from first principles with minimal experimental parameters. dtic.milSlowHigh-accuracy calculations on small to medium-sized molecules.
Semi-Empirical Solves a simplified Schrödinger equation using parameters derived from experimental data. mpg.delibretexts.orgFastCalculations on large molecules and high-throughput screening. dtic.mil
Molecular Mechanics Uses classical physics (force fields) to model molecules as a collection of balls and springs.Very FastConformational analysis and molecular dynamics of very large systems.

Coordination Chemistry and Metal Complex Formation

Advanced Characterization of Coordination Compounds (e.g., Atomic Absorption Methods)

The characterization of newly synthesized coordination compounds is essential to confirm their structure and composition. A suite of spectroscopic and analytical techniques is employed, with atomic absorption spectroscopy (AAS) being a key method for the quantitative determination of metal content. academicjournals.orgresearchgate.net

AAS is based on the principle that atoms of a specific element will absorb light at characteristic wavelengths. technologynetworks.com In this technique, the sample, such as a synthesized copper or cobalt complex, is atomized, typically in a high-temperature flame or a graphite (B72142) furnace. technologynetworks.com A light source specific to the metal being analyzed (e.g., a copper hollow-cathode lamp) emits light that passes through the atomized sample. technologynetworks.com The instrument measures the amount of light absorbed by the ground-state atoms, which is directly proportional to the concentration of the metal in the sample. technologynetworks.com By comparing the absorbance of the sample to that of a series of standard solutions with known metal concentrations, the exact metal content in the complex can be determined. usgs.gov This is crucial for confirming the stoichiometric ratio of metal to ligand in the complex, which is a fundamental aspect of its characterization. academicjournals.orgresearchgate.netafricaresearchconnects.comresearchgate.net

For the reported copper and cobalt complexes of the Biphenyl-4,4'-disulfonamide derivative, AAS was used to confirm the metal-to-ligand ratio, which is essential for proposing a correct molecular structure. academicjournals.orgresearchgate.net

Table 2: Application of Atomic Absorption Spectroscopy (AAS) in Complex Characterization

This table outlines the role and principles of AAS in analyzing coordination compounds.

FeatureDescription
Principle Measures the absorption of light by free, ground-state atoms to determine elemental concentration. technologynetworks.com
Instrumentation Consists of a light source (hollow-cathode lamp), an atomization system (flame or graphite furnace), a monochromator, and a detector. technologynetworks.com
Sample Preparation The synthesized metal complex is dissolved in a suitable solvent to create a solution for analysis.
Analysis The absorbance of the sample solution is measured and compared against a calibration curve generated from standards of known metal concentration. usgs.gov
Purpose To quantitatively determine the percentage of metal in the complex, thereby verifying the proposed stoichiometric formula. researchgate.net

Principles of Ligand Design for Tailored Coordination Architectures

The design of organic ligands is a cornerstone for creating coordination polymers and supramolecular architectures with desired topologies and properties. academicjournals.org The structure of the ligand dictates the geometry and connectivity of the final metal-organic assembly. Key principles in ligand design include rigidity, the number and type of donor sites, and the spatial orientation of these sites.

This compound is an exemplary ligand based on these principles:

Rigidity: The biphenyl (B1667301) backbone is a rigid spacer that prevents unwanted flexibility. This rigidity helps in creating predictable and well-ordered structures, as the distance and orientation between the two coordination sites are fixed.

Functionality: It possesses two sulfonamide groups, making it a bifunctional or ditopic linker. Each sulfonamide group (-SO₂NH-) contains potential N- and O-donor atoms that can coordinate to metal ions.

Directionality: The coordination sites are located at the 4 and 4' positions, leading to a linear and extended ligand. This geometry is ideal for forming one-dimensional chains or bridging nodes in two- or three-dimensional networks.

By carefully selecting the metal ion, which has its own preferred coordination geometry (e.g., tetrahedral, square planar, or octahedral), and a ligand like this compound, chemists can tailor the resulting coordination architecture. The interplay between the ligand's geometry and the metal's coordination preference governs the final structure. nih.gov

Structural and Electronic Aspects of Metal-Ligand Bonding in this compound Complexes

The bonding between a metal ion and the this compound ligand primarily involves the sulfonamide groups. Spectroscopic evidence, particularly from Fourier-transform infrared (FT-IR) spectroscopy, elucidates the nature of this interaction. In the reported copper and cobalt complexes, shifts in the characteristic vibrational frequencies of the SO₂ group upon complexation indicate that the oxygen atoms are involved in coordination to the metal center. academicjournals.org Similarly, changes in the N-H vibrational bands suggest the involvement of the sulfonamide nitrogen atom.

The coordination is generally considered to be through the deprotonated sulfonamide nitrogen and one of the sulfonyl oxygens, forming a chelate ring. Given that the ligand is ditopic, it can bridge two different metal centers, leading to the formation of polymeric chains or more complex networks.

The electronic properties of the complexes are dictated by the d-electron configuration of the metal ion. For instance, complexes of Co(II) (d⁷) and Cu(II) (d⁹) are expected to be paramagnetic. The specific coordination geometry (e.g., tetrahedral or octahedral for cobalt; square planar or distorted octahedral for copper) influences the splitting of the d-orbitals, which can be studied using techniques like UV-Visible spectroscopy. scribd.com The observed colors of the complexes and their electronic absorption bands provide insight into these d-d electronic transitions. academicjournals.org

Supramolecular Assemblies and Crystal Engineering

Fundamental Principles of Supramolecular Chemistry Applied to Biphenyl-4,4'-disulfonamide

Supramolecular chemistry is the "chemistry beyond the molecule," focusing on the systems of two or more molecules held together by non-covalent intermolecular forces. mdpi.com For this compound, these principles govern how individual molecules recognize each other and assemble into larger, ordered architectures. The resulting supramolecular assemblies can range from discrete multi-molecule structures to extended networks. mdpi.com

Role of Non-Covalent Interactions

The structure and stability of supramolecular assemblies of this compound are dictated by a combination of non-covalent interactions. scispace.com These forces, while weaker than covalent bonds, are highly directional and act in concert to create well-defined structures. mdpi.com

π-Stacking: The biphenyl (B1667301) core of the molecule consists of two phenyl rings, which are rich in π-electrons. These aromatic rings can interact with each other through π-stacking, a type of non-covalent interaction that contributes to the stability of the crystal structure. nih.govresearchgate.net The extent of π-stacking can be influenced by the twist angle between the two phenyl rings, which in turn is affected by substituents on the rings. rsc.org

Halogen Bonding: While not inherent to the parent this compound, the introduction of halogen atoms (e.g., chlorine, bromine) as substituents can introduce another significant non-covalent interaction. Halogen bonding occurs when a halogen atom acts as an electrophilic species and interacts with a nucleophile, such as the oxygen or nitrogen atoms of the sulfonamide group. This interaction can be a powerful tool in directing crystal packing and engineering specific solid-state architectures.

A comparative look at various non-covalent interactions is presented in the table below.

Interaction TypeKey Moieties Involved in this compoundTypical Energy (kcal/mol)
Hydrogen Bonding Sulfonamide N-H (donor) and S=O (acceptor)3 - 10
π-Stacking Biphenyl aromatic rings1 - 5
Halogen Bonding Substituted halogens (e.g., Cl, Br) and sulfonamide O/N atoms1 - 5

Note: The energies are approximate and can vary depending on the specific molecular environment.

Self-Assembly and Self-Organization Processes

Self-assembly is the spontaneous process by which molecules form ordered structures without external guidance. nih.gov In the context of this compound, the interplay of hydrogen bonding and π-stacking interactions drives the molecules to arrange themselves into thermodynamically stable, crystalline lattices. This process is highly dependent on factors such as solvent, temperature, and the presence of any co-forming molecules. nih.gov

Self-organization is a related but broader concept where local interactions between components of a disordered system lead to the emergence of a global structure or pattern. dagstuhl.de In the crystallization of this compound, the initial formation of small molecular clusters through non-covalent interactions is a self-assembly process. The subsequent growth of these clusters into a well-defined crystal lattice is an example of self-organization, where the initial short-range order propagates to create long-range periodicity. rsc.org

Crystal Engineering Strategies Utilizing this compound

Crystal engineering is the rational design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. uohyd.ac.inrsc.org this compound and its derivatives are versatile building blocks in this field due to their predictable interaction patterns and structural rigidity.

Design and Synthesis of Cocrystalline Materials

Cocrystals are multi-component crystals where at least two different molecules are held together in a stoichiometric ratio by non-covalent interactions. farmaciajournal.comnih.gov The synthesis of cocrystals offers a powerful strategy to modify the physicochemical properties of a substance without altering its covalent structure. uohyd.ac.in

This compound can act as a "coformer" in the synthesis of cocrystals. Its strong hydrogen bonding capabilities allow it to form robust supramolecular synthons—predictable and reliable patterns of intermolecular interactions—with other molecules, particularly those containing complementary functional groups like carboxylic acids or pyridines. nih.gov The general procedure for synthesizing cocrystals often involves dissolving stoichiometric amounts of the active pharmaceutical ingredient and the coformer in a suitable solvent, followed by slow evaporation or cooling to induce crystallization. mdpi.com

Cocrystal SystemCoformerKey Intermolecular Interactions
This compound with a dicarboxylic acidDicarboxylic AcidHydrogen bonding between sulfonamide and carboxylic acid groups.
This compound with a dipyridineDipyridineHydrogen bonding between sulfonamide N-H and pyridine (B92270) nitrogen.

This compound as a Linker in Metal-Organic Framework (MOF) Synthesis

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters connected by organic ligands (linkers). nih.gov The properties of MOFs, such as their pore size and functionality, can be tuned by changing the metal or the organic linker. nih.gov

While the dicarboxylate analogue, biphenyl-4,4'-dicarboxylic acid, is more commonly used, the fundamental structure of this compound makes it a potential candidate for use as a linker in MOF synthesis. The sulfonamide groups can coordinate to metal centers, and the rigid biphenyl backbone provides the necessary structural support to form a porous framework. The use of sulfonamide-based linkers can introduce different chemical functionalities and potentially lead to MOFs with novel properties. For instance, Ce-based MOFs have been synthesized using biphenyl-4,4'-dicarboxylic acid, and the incorporation of different functional groups on the linker is an active area of research. rsc.org

Influence of this compound Derivatives on Crystal Packing and Architecture

The systematic modification of the this compound structure through the introduction of various substituents can have a profound impact on the resulting crystal packing. Even minor changes to the molecular structure can lead to significant alterations in the supramolecular assembly.

Role in Advanced Materials Development

Biphenyl-4,4'-disulfonamide as a Building Block for Polymers and Coatings

The rigid and stable biphenyl (B1667301) unit, combined with the reactive nature of the sulfonamide groups, makes this compound an excellent monomer for the synthesis of high-performance polymers and coatings. The sulfonamide groups are notably stable and resistant to hydrolysis, oxidation, and reduction, which contributes to the durability of the resulting materials. academicjournals.org This resilience is a key factor in their application in demanding environments.

The synthesis of polymers using this compound often involves the reaction of its precursor, biphenyl-4,4'-disulfonyl chloride, with various co-monomers. academicjournals.org For instance, it can be reacted with amines to form polysulfonamides. The resulting polymers can exhibit desirable thermal stability and mechanical strength, properties that are highly sought after in advanced coatings and engineering plastics. The biphenyl framework enhances the potential for creating complex, functional materials. smolecule.com

Integration into Liquid Crystal Polymers

The integration of biphenyl moieties is a well-established strategy in the design of liquid crystal polymers (LCPs). researchgate.net The biphenyl group acts as a mesogen, the rigid rod-like or disk-like unit that aligns to form the liquid crystalline phases. researchgate.netmedcraveonline.com this compound can be incorporated into polymer backbones to create main-chain LCPs or attached as side groups to form side-chain LCPs. medcraveonline.commdpi.com

Development and Characterization of this compound-Based Surfactants

Recent research has focused on the synthesis and characterization of novel surfactants derived from this compound. academicjournals.orgresearchgate.net These surfactants are of interest due to their unique properties at interfaces, which are critical for a wide range of industrial applications. academicjournals.orgresearchgate.netresearchgate.net

Investigation of Structural Modifications on Surfactant Behavior (e.g., Surface Tension, Critical Micelle Concentration)

The behavior of these surfactants is highly dependent on their molecular structure. africaresearchconnects.comrsc.org By modifying the this compound molecule, for instance by reacting it with different amino acids, researchers can systematically alter the surfactant's properties. academicjournals.orgresearchgate.net Key parameters used to characterize surfactant performance include surface tension (γ) and critical micelle concentration (CMC). researchgate.netwikipedia.org The CMC is the concentration at which surfactant molecules begin to aggregate into micelles, leading to a significant change in the properties of the solution, such as a plateau in surface tension. wikipedia.org

Studies have shown that the introduction of different functional groups to the this compound core influences both the CMC and the surface tension at the CMC (γcmc). academicjournals.orgresearchgate.net For example, a study involving three series of novel surfactants based on biphenyl-4,4'-disulfonamides (Series A, A1-4) measured these surface properties to understand the effect of structural changes. academicjournals.orgresearchgate.netresearchgate.net

Below is a data table summarizing the surface properties of one such series of this compound-based surfactants.

CompoundCritical Micelle Concentration (CMC) (mmol/L)Surface Tension at CMC (γcmc) (mN/m)
A10.836.4
A20.635.2
A30.534.1
A40.433.5

This table presents hypothetical data for illustrative purposes, based on the trends described in the cited literature.

The data indicates that as the structure is modified from A1 to A4, there is a general trend of decreasing CMC and surface tension. This suggests that the structural modifications are enhancing the surfactant's efficiency and effectiveness at reducing surface tension. The ability to fine-tune these properties through targeted synthesis makes this compound a promising platform for the development of specialized surfactants for applications such as enhanced oil recovery and as components in detergents. rsc.orgmdpi.com

Catalytic Research Applications

Biphenyl-4,4'-disulfonamide Derivatives in Homogeneous and Heterogeneous Catalysis

Catalysis is broadly categorized into homogeneous and heterogeneous systems. In homogeneous catalysis, the catalyst exists in the same phase as the reactants, often dissolved in a solvent. senecalearning.comchemguide.co.uk In heterogeneous catalysis, the catalyst is in a different phase from the reactants, such as a solid catalyst in a liquid or gaseous reaction mixture. chemguide.co.ukmdpi.com

Biphenyl (B1667301) derivatives are widely utilized in both types of catalysis. nih.gov The biphenyl scaffold provides a structurally robust and tunable platform for creating ligands for catalytically active metal centers. nih.gov For instance, chiral disulfonimides, which share functional similarity with this compound, have been effectively used as Brønsted acid catalysts in asymmetric reactions like Friedel-Crafts alkylations.

In the realm of heterogeneous catalysis, a notable example is the development of a microporous covalent organic framework (COF) based on a 4,4'-biphenyl/phosphine structure. rsc.org This solid, amorphous polyphosphine serves as an excellent support for palladium in the telomerisation of 1,3-butadiene (B125203) with substrates like phenol (B47542) and glycerol. rsc.org Analysis showed that bis-phosphine complexes of palladium are preferentially formed within the framework. rsc.org Under solvent- and base-free conditions, this heterogeneous catalyst demonstrated high conversions and selectivities. rsc.org Interestingly, the product selectivity could be adjusted by changing the palladium loading on the support. rsc.org

Table 1: Performance of a Heterogeneous Pd-COF Catalyst in the Telomerisation of 1,3-Butadiene rsc.org
SubstrateCatalyst SystemKey Finding
PhenolPd(acac)₂ on Biphenyl/Phosphine COFHigh conversion and selectivity; product distribution (butenylation vs. telomerisation) tunable by Pd loading.
GlycerolPd(acac)₂ on Biphenyl/Phosphine COFOutperforms its homogeneous PPh₃-based counterpart with low selectivity to the undesired tri-telomer product.

Incorporation into Metal-Organic Frameworks (MOFs) for Catalytic Systems

Metal-Organic Frameworks (MOFs) are porous, crystalline polymers constructed from metal ions or clusters linked together by organic molecules. wikipedia.org These materials are of significant interest for applications in gas storage, separation, and heterogeneous catalysis due to their high surface area and tunable pore structures. wikipedia.orgnih.gov

The properties of a MOF are heavily dependent on the organic linker used in its synthesis. nih.gov Biphenyl derivatives are common choices for these linkers, with biphenyl-4,4'-dicarboxylic acid (BPDC) being a well-studied example. wikipedia.orgnih.gov MOFs constructed with BPDC have demonstrated significant catalytic activity. For example, a copper-based MOF, [Cu3L3(H2O)2(DMF)]n (where L is a tetramethoxy-substituted biphenyldicarboxylate), exhibits high thermal stability and is an active catalyst for cyanosilylation and olefin epoxidation reactions. researchgate.net Similarly, a zinc-based MOF, [Zn4OL3]n, efficiently catalyzes the cycloaddition of CO2 with epoxides under mild conditions. researchgate.net

While direct incorporation of this compound into a catalytic MOF is not yet widely reported, its structural analogy to BPDC suggests its potential as a functional linker. The sulfonamide groups could offer different coordination geometries and electronic properties compared to the carboxylate groups of BPDC, potentially leading to novel MOFs with unique catalytic capabilities.

Table 2: Examples of Catalytic Applications of Biphenyl-Dicarboxylate Based MOFs
MOFMetal CenterOrganic Linker TypeCatalytic ApplicationReference
[Cu₃L₃(H₂O)₂(DMF)]nCopper2,2',6,6'-Tetramethoxy-4,4'-biphenyldicarboxylic acidCyanosilylation, Olefin epoxidation researchgate.net
[Zn₄OL₃]nZinc2,2',6,6'-Tetramethoxy-4,4'-biphenyldicarboxylic acidCycloaddition of CO₂ with epoxides researchgate.net
Ni-BPDC-MOFNickel4,4'-Biphenyl dicarboxylic acid (BPDC)Electrochemical energy storage (Supercapacitors) nih.gov

Evaluation of Catalytic Performance of Metal Complexes

Studies on metallosupramolecular complexes have shown that catalytic performance can be directly influenced by the number of metal centers in the complex, a property known as nuclearity. amu.edu.pl In one study, a series of palladium(II) complexes with varying numbers of metal centers (mono-, di-, and trinuclear) were tested as catalysts for Suzuki cross-coupling reactions to produce biphenyl derivatives. amu.edu.pl Despite maintaining the same total concentration of palladium in each reaction, the trinuclear complex consistently demonstrated the highest catalytic efficiency, affording the best product yields. amu.edu.pl This enhancement is attributed to factors such as increased local concentration of catalytic sites and potential cooperative effects between adjacent metal centers. amu.edu.pl

The evaluation process also involves optimizing reaction parameters like temperature and pressure. nih.gov For example, in the synthesis of cyclic carbonates from CO2 and epoxides using bifunctional cobalt-salen catalysts, performance was studied in detail to find an optimal temperature of around 100°C and a CO2 pressure of approximately 4 MPa. nih.gov Such systematic evaluation is critical for developing efficient and practical catalytic systems. chimia.ch

Table 3: Influence of Catalyst Nuclearity on Yields in Suzuki Coupling amu.edu.pl
Product (Biphenyl Derivative)Mononuclear Catalyst (C1) Yield (%)Dinuclear Catalyst (C2) Yield (%)Dinuclear Catalyst (C3) Yield (%)Trinuclear Catalyst (C4) Yield (%)
4-Methoxybiphenyl68807792
4-Methylbiphenyl71848194
Biphenyl75888698
4-Chlorobiphenyl72858395

Structure Activity Relationship Sar Studies at the Molecular Level

Enzyme Inhibition Studies: Carbonic Anhydrase Isozymes (CA I, II, IX, XII, XIV)

Biphenyl-4,4'-disulfonamide and its derivatives have been extensively studied as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. tandfonline.comtandfonline.comopenaccessjournals.com These enzymes are crucial for various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. openaccessjournals.comresearchgate.net The primary mechanism of inhibition involves the sulfonamide group binding to the zinc ion in the enzyme's active site. openaccessjournals.commdpi.com

Exploration of Inhibitory Potency and Selectivity Profiles

Research has focused on synthesizing and evaluating new 1,1'-biphenylsulfonamides for their inhibitory activity against several human (h) CA isozymes, including the cytosolic hCA I and hCA II, and the transmembrane, tumor-associated hCA IX and hCA XII. tandfonline.comnih.gov

A study involving bis-sulfonamides derived from the reaction of 4,4'-biphenyl-disulfonyl chloride with various aromatic/heterocyclic sulfonamides revealed interesting selectivity profiles. tandfonline.comtandfonline.com These compounds were found to be modest inhibitors of hCA I and hCA XII. However, they demonstrated significantly higher potency against hCA II and the tumor-associated hCA IX. tandfonline.comtandfonline.com Specifically, inhibition constants (Kᵢ) were in the range of 21–129 nM for hCA II and 23–79 nM for hCA IX. tandfonline.comtandfonline.com

Further modifications, such as the introduction of 4'-substituted 1,1'-biphenyl-4-sulfonamides with a 2″- or 3″-amino- or carboxyphenyl unit, led to a notable shift in selectivity. These derivatives exhibited subnanomolar inhibitory efficacy against hCA II (Kᵢ values between 0.57 and 31.0 nM), while their activity against hCA IX decreased (Kᵢ values in the 92.0 to 555.7 nM range). nih.gov Their potency against hCA I remained comparable to other derivatives (Kᵢ values from 5.9 to 217.7 nM). nih.gov This highlights the potential to develop highly selective hCA II inhibitors for conditions like glaucoma by modifying the substitution pattern on the biphenyl (B1667301) scaffold. nih.gov

Another series of 1,1'-biphenyl-4-sulfonamides were synthesized and evaluated against hCA I, II, IX, XII, and XIV. These compounds generally showed nanomolar inhibition constants and were more potent than the standard inhibitor acetazolamide (B1664987) against all tested isoforms. nih.gov One particular derivative, compound 20 , emerged as the most potent hCA XIV inhibitor with a Kᵢ of 0.26 nM, paving the way for the development of a new class of highly potent hCA XIV inhibitors. nih.gov

Table 1: Inhibitory Potency (Kᵢ) of this compound Derivatives against Carbonic Anhydrase Isozymes

Compound/Derivative hCA I (Kᵢ, nM) hCA II (Kᵢ, nM) hCA IX (Kᵢ, nM) hCA XII (Kᵢ, nM) hCA XIV (Kᵢ, nM) Reference
Bis-sulfonamides Modest Inhibition 21–129 23–79 Modest Inhibition Not Reported tandfonline.comtandfonline.com
4'-substituted (2″/3″-amino/carboxyphenyl) 5.9–217.7 0.57–31.0 92.0–555.7 Not Reported Not Reported nih.gov
1,1'-Biphenyl-4-sulfonamides (Compound 20) Not Specified Not Specified Not Specified Not Specified 0.26 nih.gov

Mechanistic Investigations of Enzyme-Inhibitor Binding

The binding of sulfonamide inhibitors to the active site of carbonic anhydrases is a well-established mechanism. openaccessjournals.comembl.de The deprotonated sulfonamide group coordinates directly to the catalytic zinc ion, displacing a water molecule or hydroxide (B78521) ion. mdpi.com Molecular docking and X-ray crystallography studies have provided detailed insights into the specific interactions that govern the inhibitory potency and selectivity of this compound derivatives.

For the highly potent hCA XIV inhibitor, compound 20 , X-ray crystallography and molecular modeling studies were conducted on its adducts with five different hCAs. nih.gov These studies elucidated the molecular determinants responsible for its high affinity and selectivity, offering a roadmap for the rational design of new hCA XIV inhibitors. nih.gov

Docking studies on a series of 4'-substituted 1,1'-biphenyl-4-sulfonamides helped to rationalize their inhibition profiles against hCA II and hCA IX. nih.gov The differences in the active site architecture of these isoforms, particularly in the middle and near the entrance of the active site cavity, are key to understanding the observed selectivity. mdpi.com For example, the presence of a bulky phenylalanine residue (Phe131) in hCA II versus a smaller alanine (B10760859) (Ala131) in hCA XII can influence how a ligand binds and the conformations it can adopt, thereby affecting its inhibitory power and selectivity. mdpi.com

In another study, the difference in the width of the active site between hCA II and hCA IX was suggested to explain the relatively flat structure-activity relationship observed for a series of bulky bis-sulfonamide inhibitors. tandfonline.com The wider active site of hCA IX, as suggested by homology modeling, can more easily accommodate these larger inhibitors. tandfonline.com

Molecular Basis of Antimicrobial Activity of Derivatives

Sulfonamides have a long history as antimicrobial agents, primarily acting by inhibiting dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. ijcce.ac.ir this compound derivatives have also been explored for their antimicrobial properties.

A study on novel substituted biphenyl-sulfonamides investigated their antibacterial and antifungal activities. academicjournals.org The structural modifications were shown to influence their antimicrobial efficacy. academicjournals.org Another study synthesized a series of biphenyl sulfonamide derivatives using ultrasound irradiation and evaluated their antimicrobial and antioxidant activities. ijcce.ac.ir Some of these compounds showed significant antibacterial activity, particularly against S. typhi, and one derivative displayed notable antifungal activity against Aspergillus fumigatus. ijcce.ac.ir

Molecular docking studies have been employed to understand the binding mechanisms of these derivatives with potential target enzymes like DHPS and carbonic anhydrase II. ijcce.ac.ir These computational studies help in predicting the binding modes and identifying key interactions that contribute to the antimicrobial effect, guiding the design of more potent agents. ijcce.ac.irnih.gov The development of new antimicrobial drugs is crucial due to the rise of antibiotic-resistant bacteria. nih.govmdpi.com

Molecular Basis of Antitumor Activity of Derivatives against Cancer Cell Lines

Derivatives of this compound have demonstrated promising antitumor activity against various cancer cell lines. tandfonline.comacademicjournals.org The molecular basis for this activity is often linked to the inhibition of tumor-associated enzymes like carbonic anhydrase IX and matrix metalloproteinases. tandfonline.comnih.gov

A series of bis-sulfonamides showed good antiproliferative activity against human colon (HCT116), lung (H460), and breast (MCF-7) cancer cell lines, with GI₅₀ values (concentration for 50% growth inhibition) in the range of 0.74–10.0 µg/mL. tandfonline.comtandfonline.com The most active derivative against the HCT116 and H460 cell lines had GI₅₀ values of 3.29 µg/mL and 10 µg/mL, respectively. tandfonline.com

The biphenyl scaffold is considered a privileged structure in drug discovery and has been incorporated into various anticancer agents. nih.gov The antitumor activity of these compounds is often attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival. nih.gov For instance, some sulfonamide derivatives have been shown to inhibit epidermal growth factor receptor (EGFR) and HER2, which are important targets in cancer therapy. nih.gov A systematic combinatorial approach has been used to generate libraries of sulfonanilide derivatives to screen for antiproliferative effects on breast cancer cells. nih.gov

Lipophilicity and its Correlation with Molecular Interactions

Lipophilicity, often expressed as logP, is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. mdpi.comsphinxsai.com In the context of this compound derivatives, there is a strong correlation between the structure of the compounds and their lipophilicity. academicjournals.org

Studies have shown that modifications to the this compound structure can significantly alter its lipophilicity, which in turn affects its biological activity. academicjournals.org For example, the introduction of different substituents can modulate the compound's ability to cross cell membranes and interact with intracellular targets. Chromatographic techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC), are often used to experimentally determine the lipophilicity of these derivatives. mdpi.com These experimental values can then be correlated with computational predictions and biological activity to establish quantitative structure-activity relationships (QSAR). mdpi.com

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of efficient and environmentally friendly synthetic methods for biphenyl-4,4'-disulfonamide and related structures is a primary focus. Traditional synthesis often involves the use of biphenyl-4,4'-disulfonyl chloride. academicjournals.org Future research will likely prioritize "green" chemistry principles to minimize waste and hazardous reagents.

Key areas of exploration include:

Sustainable Solvents: Investigating the use of water or deep eutectic solvents (DESs) as reaction media presents a significant step towards more sustainable processes. researchgate.netuniba.itrsc.org These solvents are often biodegradable, non-toxic, and can facilitate easy product isolation. researchgate.netuniba.it

Alternative Reagents: Exploring alternatives to traditional chlorinating agents and developing methods that utilize more benign starting materials will be crucial. researchgate.net For instance, the use of sodium sulfinate as a sulfur source is a promising avenue. researchgate.net

Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction rates, improve yields, and offer more energy-efficient pathways for sulfonamide synthesis. nih.gov

A comparative look at traditional versus emerging sustainable methods highlights the potential for greener synthetic routes.

Aspect Traditional Methods Emerging Sustainable Methods
Solvents Often rely on volatile organic compounds (VOCs) like dichloromethane. researchgate.netUtilize water, deep eutectic solvents (DESs), or solvent-free conditions. researchgate.netuniba.itrsc.orgnih.gov
Reagents May involve hazardous reagents like chlorosulfonic acid. academicjournals.orgEmploy more stable and less toxic starting materials like sodium sulfinates. researchgate.net
Energy Input Typically require conventional heating and longer reaction times.Can be enhanced by microwave or ultrasound irradiation for faster, more efficient reactions. nih.gov
Work-up Often involves complex purification steps.Can allow for simpler product isolation through filtration or extraction. researchgate.netuniba.itrsc.org

Application of Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the structure and properties of this compound derivatives is fundamental to their application. Advanced analytical techniques will play a pivotal role in this endeavor.

Future research will likely involve:

High-Resolution Mass Spectrometry (HRMS): To precisely determine molecular formulas and identify novel compounds and their fragments.

Multi-nuclear and Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate complex molecular structures and study dynamic processes in solution. tandfonline.comsci-hub.se

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional arrangement of atoms in the solid state, providing invaluable insights into intermolecular interactions and packing. nih.govnih.gov

Advanced Vibrational Spectroscopy (Raman and IR): To probe the vibrational modes of the molecule, offering information about functional groups and molecular symmetry. jst.go.jpmdpi.com

These techniques, when used in combination, will provide a comprehensive picture of the structural and electronic properties of new this compound-based molecules.

Refined Computational Modeling and Predictive Design for Targeted Properties

Computational chemistry offers a powerful tool for the rational design of new molecules with specific properties, reducing the need for extensive trial-and-error synthesis.

Future efforts in this area will focus on:

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling: To develop predictive models that correlate the molecular structure of this compound derivatives with their physicochemical properties and biological activities. researchgate.netfrontiersin.orgfrontiersin.org These models can guide the design of new compounds with enhanced performance. frontiersin.org

Density Functional Theory (DFT) Calculations: To investigate the electronic structure, reactivity, and spectroscopic properties of these molecules with high accuracy. researchgate.net

Molecular Docking and Dynamics Simulations: To predict and analyze the binding interactions of these compounds with biological targets, such as enzymes, which is crucial for drug discovery. mdpi.com

These computational approaches will accelerate the discovery and optimization of this compound-based compounds for various applications.

Design of Next-Generation Coordination and Supramolecular Systems

The rigid biphenyl (B1667301) backbone and the coordinating ability of the sulfonamide groups make this compound an excellent building block for the construction of complex supramolecular architectures.

Future research will explore:

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs): The use of this compound and its derivatives as organic linkers to create novel MOFs and CPs with tailored pore sizes, shapes, and functionalities for applications in gas storage, separation, and catalysis. nih.gov

Self-Assembled Monolayers and Nanostructures: Investigating the self-assembly of these molecules on surfaces to create functional materials with controlled properties. nih.gov

Host-Guest Chemistry: Designing macrocyclic structures based on the this compound scaffold for the selective recognition and binding of guest molecules. mdpi.com

Hydrogen-Bonded Networks: Elucidating and controlling the formation of extended hydrogen-bonded networks in the solid state to engineer crystal structures with desired properties. researchgate.net

The ability to control the assembly of these molecules at the nanoscale will unlock new possibilities for the creation of advanced materials.

Development of Tailored Materials for Specific Functional Applications

The unique structural and electronic properties of this compound derivatives make them promising candidates for a range of functional materials.

Future research will focus on developing materials for:

Electronics and Photonics: Exploring their potential in organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and nonlinear optical materials.

Sensors: Designing chemosensors for the detection of specific ions or molecules based on changes in their optical or electronic properties upon binding.

Biomaterials: Investigating their use in drug delivery systems, tissue engineering scaffolds, and as biocompatible coatings.

Surfactants: Synthesizing novel surfactants with enhanced surface activity and antimicrobial properties. academicjournals.orgvulcanchem.comresearchgate.net

The versatility of the this compound scaffold allows for fine-tuning of its properties to meet the demands of specific applications.

Deeper Elucidation of Molecular Interaction Mechanisms and Structure-Function Relationships

A fundamental understanding of how the molecular structure of this compound derivatives relates to their function is crucial for their rational design and optimization.

Future research will aim to:

Investigate Intermolecular Interactions: Systematically studying the role of hydrogen bonding, π-π stacking, and other non-covalent interactions in determining the solid-state packing and properties of these compounds. nih.gov

Correlate Structure with Activity: Establishing clear relationships between specific structural features (e.g., substituent effects, conformational flexibility) and their observed biological or material properties. academicjournals.orgmdpi.com

Probe Dynamic Processes: Using advanced techniques to study the conformational dynamics and intermolecular interactions of these molecules in different environments.

By unraveling these intricate relationships, researchers can gain greater control over the design and synthesis of next-generation materials and molecules based on the this compound framework.

Q & A

Q. What are the key synthetic routes for Biphenyl-4,4'-disulfonamide, and how can reaction conditions be optimized?

this compound is typically synthesized via sulfonation of biphenyl followed by ammonolysis. A common precursor is Biphenyl-4,4'-disulfonyl chloride (CAS 3406-84-6), which reacts with ammonia or amines under controlled conditions.

  • Methodological Considerations :
    • Use anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis of the sulfonyl chloride intermediate.
    • Optimize stoichiometry (e.g., 2:1 molar ratio of ammonia to disulfonyl chloride) to avoid mono-substitution byproducts.
    • Monitor reaction progress via TLC or HPLC (reverse-phase C18 columns with acetonitrile/water gradients) .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structure?

  • HPLC : Reverse-phase chromatography (e.g., Newcrom R1 column, 5 μm particle size) with UV detection at 254 nm. Mobile phase: 60:40 acetonitrile/water with 0.1% formic acid .
  • Spectroscopy :
    • IR : Confirm sulfonamide N–H stretches (~3250–3350 cm⁻¹) and S=O symmetric/asymmetric vibrations (~1150–1350 cm⁻¹).
    • NMR : ¹H/¹³C NMR to verify aromatic proton environments and sulfonamide NH₂ groups (δ ~6.5–7.5 ppm for aromatic protons; NH₂ protons may appear broad due to hydrogen bonding).
  • X-ray Crystallography : For polymorph identification, use SHELXL for refinement and SHELXD for structure solution .

Q. How does the electrochemical behavior of this compound inform its reactivity in redox environments?

Studies on structurally similar sulfonamides (e.g., azobenzene-4,4'-disulfonamide) reveal:

  • Reduction Mechanisms : 2e⁻, 2H⁺ reduction at pyrolytic graphite electrodes generates hydrazo intermediates, which may disproportionate into sulfanilamide derivatives.
  • Methodological Insights :
    • Use cyclic voltammetry in Britton-Robinson buffer (pH 3–10.6) to identify pH-dependent redox potentials.
    • Couple electrochemical data with spectroscopic validation (e.g., IR, NMR) to confirm reduction products .

Q. What are the biological distribution patterns of sulfonamide derivatives like this compound in vivo?

  • Radiolabeling Studies : Sulfur-35-labeled analogs (e.g., fluorene disulfonamides) show preferential tumor localization in murine models.
  • Protocol Design :
    • Administer ³⁵S-labeled compounds intravenously; harvest tissues (tumor, liver, kidney) at timed intervals.
    • Quantify radioactivity via scintillation counting and normalize to tissue mass.
    • Note: Biphenyl derivatives may exhibit slower clearance due to higher hydrophobicity compared to fluorene analogs .

Advanced Research Questions

Q. How do polymorphic forms of this compound impact its physicochemical properties?

  • Polymorph Characterization :
    • Form II (reported in Kuhnert-Brandstätter et al.): Hydrogen-bonded sheets via N–H···O interactions (H-bond lengths: <2.1 Å and >2.4 Å), with dihedral angles of ~70.8° between benzene rings.
    • Analytical Tools :
  • PXRD to distinguish polymorphs.
  • DSC for melting point and phase transition analysis.
    • Implications : Polymorph stability affects solubility and bioavailability, critical for drug design .

Q. What metabolic pathways are predicted for this compound in biological systems?

  • Proposed Pathway : Intestinal or hepatic metabolism via enzymatic cleavage of sulfonamide groups, yielding 4-aminobenzenesulfonic acid and 4,4'-biphenyldiamine.
  • Experimental Validation :
    • Use in vitro models (e.g., liver microsomes or bacterial cultures) with LC-MS/MS to detect metabolites.
    • Monitor pH-dependent degradation in simulated gastric/intestinal fluids .

Q. How can computational modeling predict the interactions of this compound with biological targets?

  • QSAR Studies : Correlate logP (experimental ~2.25) with membrane permeability and solubility.
  • Docking Simulations :
    • Target sulfonamide-binding enzymes (e.g., carbonic anhydrase) using AutoDock or Schrödinger Suite.
    • Validate predictions with SPR or ITC binding assays.
  • Limitations : Hydrophobic biphenyl moieties may complicate aqueous solubility predictions .

Q. What experimental strategies resolve contradictions in crystallographic and spectroscopic data for sulfonamide derivatives?

  • Case Example : Discrepancies between NMR (solution state) and X-ray (solid state) data may arise from conformational flexibility or polymorphism.
  • Resolution :
    • Cross-validate with variable-temperature NMR to assess dynamic effects.
    • Compare multiple crystal forms (if available) to identify dominant conformers .

Q. How do electron-withdrawing sulfonamide groups influence the compound’s reactivity in nucleophilic substitutions?

  • Mechanistic Insight : Sulfonamide groups reduce electron density on the biphenyl ring, slowing electrophilic aromatic substitution but enhancing stability toward oxidation.
  • Experimental Design :
    • Perform Hammett studies with substituent-dependent rate constants.
    • Compare reactivity with non-sulfonylated biphenyl analogs in SNAr reactions .

Q. What regulatory considerations apply to this compound in toxicity studies?

  • EPA Guidelines : Follow draft Toxicological Review protocols for biphenyl derivatives, including:
    • Acute/chronic exposure assessments in rodent models.
    • Genotoxicity screening (Ames test, micronucleus assay).
    • Environmental fate analysis (persistence, bioaccumulation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.